1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde
Overview
Description
1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the CAS Number: 154927-01-2 . It has a molecular weight of 186.21 . The compound is a powder at room temperature .
Synthesis Analysis
The synthesis of 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde and its derivatives often involves the cyclocondensation of ethyl acetoacetate, N, N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . Basic hydrolysis can yield the corresponding acid .Molecular Structure Analysis
The molecular structure of 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde can be represented by the SMILES stringCc1c(C=O)cnn1-c2ccccc2
. The InChI code for the compound is 1S/C11H10N2O/c1-13-11(10(8-14)7-12-13)9-5-3-2-4-6-9/h2-8H,1H3
. Chemical Reactions Analysis
1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde can be used as a reactant for the synthesis of (aminomethyl)pyrazoles by reductive amination . It can also be used in the synthesis of ORL1 receptor antagonists based on N-biarylmethyl spiropiperidine , and in the preparation of pharmacologically active dialkylamino (phenyl-1H-pyrazolyl)butanols .Physical And Chemical Properties Analysis
1-Methyl-5-phenyl-1H-pyrazole-4-carbaldehyde is a solid at room temperature . It has a melting point of 100-101°C .Scientific Research Applications
Synthesis of (Aminomethyl)pyrazoles
This compound serves as a reactant for the synthesis of (aminomethyl)pyrazoles, which are used as Smoothened antagonists for hair inhibition applications .
ORL1 Receptor Antagonists
It is also utilized in the preparation of ORL1 receptor antagonists based on N-biarylmethyl spiropiperidine, which have potential therapeutic uses .
Pharmacologically Active Dialkylamino Derivatives
The compound is involved in the synthesis of pharmacologically active dialkylamino (phenyl-1H-pyrazolyl)butanols, which have various pharmacological activities .
Antibacterial and Anti-inflammatory
Pyrazole derivatives, including this compound, exhibit antibacterial and anti-inflammatory properties, making them valuable in medical research for developing new treatments .
Anti-cancer and Analgesic
They also show promise in anti-cancer and analgesic applications due to their ability to interact with biological targets related to these conditions .
Anticonvulsant and Anthelmintic
Their anticonvulsant and anthelmintic effects are noteworthy, suggesting potential use in treating convulsive disorders and parasitic infections .
Antioxidant Properties
Research has indicated that pyrazole derivatives can act as antioxidants, helping to protect cells from oxidative stress .
Herbicidal Activity
Lastly, these compounds have been noted for their herbicidal activity , offering an avenue for agricultural applications .
Safety and Hazards
Mechanism of Action
Target of Action
Related compounds have been used to synthesize derivatives with antichagasic activities and to prepare orl1 receptor antagonists .
Mode of Action
For instance, a molecular simulation study justified the potent in vitro antipromastigote activity of a related compound .
Biochemical Pathways
For example, 1-phenylpyrazole-4-carboxaldehyde is used to synthesize phenyl-pyrazolyl acrylic acid benzylidene carbohydrazide derivatives .
Result of Action
For instance, a related compound demonstrated potent in vitro antipromastigote activity .
Action Environment
The action of 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde can be influenced by various environmental factors. For example, a related compound, CMPPC, showed corrosion protection properties for mild steel in HCl. The protection efficiency decreased with an increase in temperature and acid concentration but increased with an increase in the concentration of the inhibitor .
properties
IUPAC Name |
1-methyl-5-phenylpyrazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-13-11(10(8-14)7-12-13)9-5-3-2-4-6-9/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMVCAXLQMJYHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383697 | |
Record name | 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
154927-01-2 | |
Record name | 1-methyl-5-phenyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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